molecular formula C12H6F4O B6374105 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1261952-39-9

3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No.: B6374105
CAS No.: 1261952-39-9
M. Wt: 242.17 g/mol
InChI Key: VPCJCZOZICYIDH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% (3F5TFP) is a fluorinated phenolic compound that has been widely used in many scientific research areas due to its unique properties. It has been used in the synthesis of various organic compounds, as well as in the development of drugs, materials, and other applications.

Scientific Research Applications

3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% has been used in the synthesis of various organic compounds, as well as in the development of drugs, materials, and other applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of polymers, nanomaterials, and other materials. In addition, 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% has been used in the synthesis of dyes and polymers for use in biomedical applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% is not well understood. However, it is believed that the fluorinated phenolic group of 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% can interact with certain molecules, such as proteins and lipids, and alter their structure and function. In addition, 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% may be able to interact with certain enzymes and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% are not well understood. However, it is believed that 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% can interact with certain molecules and alter their structure and function. In addition, 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% may be able to interact with certain enzymes and inhibit their activity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% in lab experiments include its low toxicity, low cost, and ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% is highly reactive and can be easily hydrolyzed in aqueous solutions, which can be a limitation in certain experiments.

Future Directions

The future directions for 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development and other areas. In addition, further research into the synthesis of 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% and its derivatives is needed to improve yields and reduce costs. Furthermore, further research into the mechanism of action of 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% is needed to understand how it interacts with certain molecules and enzymes. Finally, further research into the potential environmental impacts of 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% is needed.

Synthesis Methods

3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95% can be synthesized by two methods: the direct fluorination and the indirect fluorination. The direct fluorination method involves the reaction of 2,4,6-trifluorophenol with elemental fluorine in an inert atmosphere, while the indirect fluorination method involves the reaction of 2,4,6-trifluorophenol with a fluorinating agent such as N-fluorobenzenesulfonimide. The direct fluorination method is more efficient and yields higher yields of 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol, 95%.

Properties

IUPAC Name

3-fluoro-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCJCZOZICYIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684348
Record name 2',4',5,6'-Tetrafluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-39-9
Record name [1,1′-Biphenyl]-3-ol, 2′,4′,5,6′-tetrafluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261952-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',5,6'-Tetrafluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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